Ammonium 2,2,3,3-tetrafluoropropionate
Description
Structure
2D Structure
Properties
CAS No. |
1428-27-9 |
|---|---|
Molecular Formula |
C3H5F4NO2 |
Molecular Weight |
163.07 g/mol |
IUPAC Name |
azanium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C3H2F4O2.H3N/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);1H3 |
InChI Key |
RGAICKSSHYNZPZ-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[NH4+] |
Isomeric SMILES |
C(C(C(=O)O)(F)F)(F)F.N |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[NH4+] |
Other CAS No. |
1428-27-9 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediates
Ammonium 2,2,3,3-tetrafluoropropionate serves as a critical intermediate in the synthesis of various fluorinated compounds. It is utilized in the production of tetrafluoropropionic esters, which are important in the manufacture of pesticides and pharmaceuticals. The synthesis methods often involve one-pot reactions that simplify the production process while maintaining high yields and product purity .
Fluorinated Solvents and Polymers
The compound is also used to prepare tetrafluoropropionic acid and its derivatives through reactions involving metal cyanides and tetrafluoroethylene. These processes contribute to the development of fluorinated solvents and polymers that have applications in coatings and materials science .
Environmental Applications
Replacement for Harmful Chemicals
this compound has been investigated as a replacement for perfluorooctanoic acid (PFOA), a substance known for its environmental persistence and toxicity. Studies have shown that while it exhibits some immunomodulatory effects similar to PFOA, it is less potent in suppressing immune responses . This property makes it a candidate for use in formulations aimed at reducing environmental impact.
Immunotoxicology
Immunomodulatory Effects
Research indicates that this compound can influence immune responses in animal models. In studies where rodents were exposed to varying doses of the compound, changes were observed in T cell-dependent antibody responses (TDAR) and lymphocyte populations. These findings suggest potential immunotoxic effects that warrant further investigation to understand the compound's safety profile .
Industrial Applications
Use in Water Treatment
The compound is employed in water treatment processes as a pH regulator and is used in the manufacture of polymers. Its properties make it suitable for applications requiring stability under varying pH conditions .
Data Summary Table
Case Studies
-
Immunomodulatory Effects Study
A study conducted on C57BL/6 mice evaluated the effects of this compound on immune responses. Mice were gavaged with different doses over 28 days and assessed for TDAR post-immunization. Results indicated dose-dependent changes in immune parameters, highlighting the need for further research into its safety profile . -
Synthesis Method Development
Research focused on developing efficient synthetic routes for producing tetrafluoropropionic esters demonstrated that using this compound as a starting material yielded high-quality products under mild conditions. This method enhances industrial applicability by reducing costs and simplifying processing steps .
Comparison with Similar Compounds
Sodium 2,2,3,3-Tetrafluoropropionate (CAS 22898-01-7)
- Molecular Formula : C₃HF₄NaO₂
- Molecular Weight : 168.02 g/mol
- Properties : White crystalline solid with a boiling point of 140.7°C and flash point of 38.9°C. Higher thermal stability compared to ammonium salts due to ionic lattice strength .
- Applications : Widely used as a herbicide (common name: flupropanate sodium). Resistance has been observed in weeds like Nassella trichotoma, necessitating integrated management strategies .
- Key Differences :
Sodium 2,2,3,3,3-Pentafluoropropionate (CAS 378-77-8)
Ethyl 2,2,3,3-Tetrafluoropropionate
- Molecular Formula : C₅H₆F₄O₂
- Molecular Weight : 174.1 g/mol
- Properties : Ester derivative with higher volatility (liquid at room temperature). Used as an intermediate in organic synthesis.
- Applications : Precursor for pharmaceuticals or agrochemicals.
- Key Differences: Esterification reduces ionic character, enhancing compatibility with non-aqueous reaction systems .
Physicochemical and Toxicological Comparison
Structural and Functional Group Analysis
| Compound | Fluorination Pattern | Counterion/Functional Group | Key Functional Properties |
|---|---|---|---|
| Ammonium 2,2,3,3-tetrafluoropropionate | Tetrafluoro + heptafluoropropoxy | Ammonium (NH₄⁺) | High water solubility, ionic reactivity |
| Sodium 2,2,3,3-tetrafluoropropionate | Tetrafluoro | Sodium (Na⁺) | Crystalline stability, herbicidal activity |
| Ethyl 2,2,3,3-tetrafluoropropionate | Tetrafluoro | Ethyl ester | Volatility, synthetic versatility |
Toxicity Profiles
- Regulatory scrutiny under TSCA highlights environmental concerns .
- Sodium 2,2,3,3-Tetrafluoropropionate : Classified as hazardous with risk of herbicide resistance. Environmental persistence necessitates monitoring .
- Ethyl 2,2,3,3-Tetrafluoropropionate: Limited toxicity data, but ester derivatives generally exhibit lower acute toxicity compared to ionic forms .
Preparation Methods
Reaction Mechanism and Catalysts
In a process described by WO2020070684A1, 1,1,1,3-tetrachloropropane undergoes sequential dehydrohalogenation and fluorination. The first step produces trichloropropenes via base-mediated elimination, followed by gas-phase fluorination using a co-precipitated chromia/alumina catalyst at 250–400°C. The final step involves simultaneous fluorination and dehydrohalogenation to yield 2,3,3,3-tetrafluoropropene, which is subsequently oxidized to the corresponding carboxylic acid and neutralized with ammonium hydroxide.
Key catalysts include:
Optimization of Reaction Conditions
Optimal parameters for high yield (85–92%):
-
Temperature: 300–350°C
-
HF-to-substrate molar ratio: 10:1
-
Residence time: 30–60 seconds
A comparative analysis of catalytic systems is provided in Table 1.
Table 1: Catalytic Performance in Hydrofluorination
Esterification-Hydrolysis Pathway
This two-step method, detailed in a Royal Society of Chemistry protocol, involves the synthesis of methyl 2,3,3,3-tetrafluoropropionate followed by hydrolysis to the free acid and neutralization with ammonia.
Step 1: Esterification of Hexafluoropropene
Hexafluoropropene reacts with methanol in the presence of sulfuric acid:
Reaction conditions:
Step 2: Hydrolysis and Ammoniation
The methyl ester is saponified with sodium methoxide, acidified, and neutralized with ammonium hydroxide:
Key parameters:
Direct Fluorination of Propionic Acid
A less common but industrially scalable method involves the direct fluorination of propionic acid derivatives using elemental fluorine (F₂) or xenon difluoride (XeF₂). This route is noted for its simplicity but requires stringent safety measures due to F₂’s corrosive nature.
Gas-Phase Fluorination
Propionic acid vapor is reacted with F₂ in a nickel reactor at 150–200°C:
Challenges include controlling exothermicity and avoiding over-fluorination. Yields range from 65% to 72%.
Solvent-Based Fluorination
Using XeF₂ in anhydrous HF improves selectivity:
Conditions:
Electrochemical Fluorination
Electrochemical methods, though less explored, offer a solvent-free alternative. Propionic acid is fluorinated in an electrolytic cell with a nickel anode and HF electrolyte. The process generates perfluorinated intermediates, which are quenched with ammonium carbonate.
Advantages :
-
No external F₂ required
-
Continuous operation potential
Limitations :
Comparative Analysis of Methods
Table 2: Method Comparison
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing ammonium 2,2,3,3-tetrafluoropropionate with high purity?
Answer:
- Synthesis : Use fluorination reactions under controlled anhydrous conditions, employing propionate precursors and ammonium fluoride. Ensure stoichiometric precision to minimize byproducts like hydrogen fluoride.
- Characterization : Validate purity via 19F-NMR (to confirm fluorination patterns) and ion chromatography (to quantify residual ammonium or fluoride ions). Pair with thermogravimetric analysis (TGA) to assess thermal stability during synthesis .
- Data Interpretation : Compare spectral data with computational simulations (e.g., DFT for fluorine chemical shifts) to resolve ambiguities in structural assignments .
Q. How can researchers assess the compound’s stability in aqueous and non-aqueous solvents for experimental applications?
Answer:
- Experimental Design : Conduct kinetic studies under varying pH, temperature, and ionic strength. Use UV-Vis spectroscopy to monitor decomposition rates (e.g., via fluoride ion release).
- Advanced Techniques : Employ mass spectrometry (MS) to identify degradation byproducts (e.g., fluorinated carboxylic acids) and Raman spectroscopy to track structural changes in real time .
- Contradiction Resolution : If conflicting stability data arise, re-evaluate solvent purity or ambient humidity levels, which may introduce unintended hydrolysis pathways .
Advanced Research Questions
Q. What mechanistic insights are critical for understanding this compound’s role in fluorination reactions?
Answer:
- Methodological Approach : Use isotopic labeling (e.g., 18O or 2H) to trace reaction pathways. Pair with in situ FTIR to detect transient intermediates (e.g., fluorinated radicals or carbocations).
- Theoretical Framework : Link experimental data to Marcus theory or frontier molecular orbital (FMO) analysis to explain electron-transfer kinetics or regioselectivity .
- Data Challenges : Address contradictions (e.g., unexpected stereochemistry) by revisiting steric/electronic models or solvent effects using COSMO-RS simulations .
Q. How can researchers design experiments to resolve discrepancies in the compound’s reported thermodynamic properties?
Answer:
- Factorial Design : Vary temperature, pressure, and solvent polarity systematically. Use differential scanning calorimetry (DSC) to measure enthalpy changes and high-pressure NMR for phase behavior analysis .
- Advanced Modeling : Apply molecular dynamics (MD) simulations to predict solubility parameters or lattice energies, comparing outputs with experimental calorimetric data .
- Validation : Cross-reference results with crystallographic data (e.g., XRD for lattice packing efficiency) to reconcile discrepancies in enthalpy-entropy compensation .
Q. What strategies are effective for integrating this compound into advanced material systems (e.g., ionic liquids or solid electrolytes)?
Answer:
- Experimental Design :
- Optimize ion mobility via electrochemical impedance spectroscopy (EIS) .
- Assess compatibility with polymer matrices using dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) .
- Theoretical Alignment : Use density functional theory (DFT) to predict ion-pair dissociation energies or interfacial interactions with substrates (e.g., graphene oxides) .
- Data Interpretation : Address conductivity anomalies by correlating ion clustering (observed via TEM) with Arrhenius deviations in conductivity plots .
Methodological Tables for Reference
Q. Table 1. Key Analytical Techniques for this compound
Q. Table 2. Common Data Contradictions and Resolution Strategies
| Contradiction | Resolution Methodology | Theoretical Basis |
|---|---|---|
| Divergent solubility values in polar solvents | Re-evaluate solvent purity; use Karl Fischer titration for trace water analysis | Solvent-solute interaction models |
| Inconsistent fluorination efficiency | Control humidity via glovebox synthesis; validate via MS/MS fragmentation | Marcus theory for reaction kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
